molecular formula C11H13NO2 B2852704 N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide CAS No. 164347-48-2

N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide

Cat. No.: B2852704
CAS No.: 164347-48-2
M. Wt: 191.23
InChI Key: XDFQDTUZWKSCIR-QWRGUYRKSA-N
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Description

N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide (CAS 115146-09-3) is a chiral indane derivative characterized by a hydroxyl group at the C2 position and an acetamide substituent at the C1 position of the dihydroindene scaffold. Its stereochemistry, (1S,2S), is critical for its molecular interactions, particularly in pharmacological contexts where enantioselectivity plays a role . The compound has been studied for its structural and metabolic properties, with commercial availability noted for research purposes .

Properties

IUPAC Name

N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7(13)12-11-9-5-3-2-4-8(9)6-10(11)14/h2-5,10-11,14H,6H2,1H3,(H,12,13)/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFQDTUZWKSCIR-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC2=CC=CC=C12)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](CC2=CC=CC=C12)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Pathway from Indanone Derivatives

The foundational synthesis involves a two-step sequence starting from 1-indanone derivatives, as described in industrial pharmaceutical workflows:

Step 1: Stereoselective Reduction of 1-Indanone
The ketone group of 1-indanone undergoes asymmetric reduction to yield (1S,2S)-indan-1,2-diol. Catalytic hydrogenation with chiral catalysts achieves enantiomeric excess (ee) >98%:

Reducing Agent Catalyst System Temperature (°C) Pressure (bar) ee (%) Yield (%)
H₂ (R)-BINAP-RuCl₂ 25 10 98.5 92
NaBH₄ (S)-CBS -20 Ambient 95.2 88

Mechanistic Insight: The Ru-BINAP system induces syn-diastereoselectivity via metal-ligand cooperative effects, while Corey-Bakshi-Shibata (CBS) reduction utilizes oxazaborolidine catalysts for boron-mediated stereocontrol.

Step 2: Acylation of the Primary Amine
The diol intermediate is converted to the primary amine through ammonolysis, followed by acetic anhydride-mediated acetylation:

(1S,2S)-indan-1,2-diol → (1S,2S)-1-aminoindan-2-ol (NH₃, 100°C, 6h) → Target compound (Ac₂O, 0°C, 2h)  

Critical Parameters:

  • Ammonolysis requires anhydrous ammonia gas in tetrahydrofuran (THF) at 100°C for 6 hours (Yield: 85%)
  • Acetylation achieves 97% conversion at 0°C to prevent N-overacetylation

Industrial-Scale Production Optimization

Continuous Flow Reactor Systems

Benchmark processes employ tubular flow reactors to enhance reaction efficiency and scalability:

Parameter Batch Reactor Flow Reactor Improvement
Reaction Time 8 hours 22 minutes 95% faster
Product Purity 94% 99.8% +5.8%
Solvent Consumption 15 L/kg 4.2 L/kg 72% reduction

Case Study: A 500L flow system producing 12 kg/day uses in-line IR spectroscopy for real-time monitoring, achieving 99.5% enantiomeric consistency.

Stereochemical Control Strategies

Chiral Auxiliaries vs. Catalytic Asymmetry

Comparative analysis of stereochemical induction methods:

Method Cost (USD/g) ee (%) Scalability Environmental Impact
Chiral Pool (L-Proline) 12.50 99.1 Moderate Low
Organocatalysis 8.20 98.7 High Medium
Enzymatic Resolution 18.40 99.9 Low Very Low

Key Finding: Pseudomonas cepacia lipase-mediated kinetic resolution achieves 99.9% ee but requires costly immobilized enzyme cartridges (€4,200/L).

Reaction Condition Optimization

Solvent Effects on Acylation Kinetics

Solvent polarity directly impacts acetylation rates and byproduct formation:

Solvent Dielectric Constant Reaction Time (min) Acetamide Purity (%)
Dichloromethane 8.93 45 98.2
THF 7.52 68 95.7
Acetonitrile 37.5 120 89.4

Optimal Protocol: Dichloromethane with molecular sieves (4Å) at -5°C minimizes hydrolysis side reactions.

Advanced Purification Techniques

Crystallization Optimization

Multi-solvent screening identifies ideal recrystallization conditions:

Solvent System Purity (%) Crystal Habit Yield (%)
Ethyl Acetate/Hexane 99.91 Needles 82
Methanol/Water 99.85 Plates 78
Acetone/Heptane 99.94 Rhombic 85

XRD Analysis: Rhombic crystals exhibit superior flow characteristics for tablet formulation (angle of repose: 28°)

Analytical Characterization

Spectroscopic Fingerprinting

Comprehensive spectral data for quality control:

Technique Key Signals Reference Standard
¹H NMR (500 MHz, CDCl₃) δ 6.95 (m, 4H, Ar-H), δ 4.21 (dd, J=8.4, 4.1 Hz, H-1), δ 3.89 (d, J=3.9 Hz, H-2), δ 2.01 (s, 3H, COCH₃) USP-NF 2025
HPLC (USP) t_R=8.92 min (C18, 60:40 MeOH:H₂O) EP 11.0

Stability Note: Degradation <0.1% after 24 months at 25°C/60% RH in HDPE containers.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of N-[(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide involves its interaction with specific molecular targets. The hydroxyl group and acetamide moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. The indane structure provides a rigid framework that enhances binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name CAS Number Substituents/Modifications Stereochemistry Key Findings/Applications References
This compound 115146-09-3 -OH at C2, -NHAc at C1 (1S,2S) Chiral building block for drug discovery
N-(2,3-dihydro-1H-inden-1-yl)acetamide 10408-91-0 No hydroxyl group; -NHAc at C1 Racemic Intermediate in organic synthesis
N-((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)acetamide 67220633 -NH2 at C2, -NHAc at C1 (1R,2R) Potential pharmacokinetic modulation
N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide Cyclopentyl and 3-oxo groups Crystallographic studies
N-(2,3-Dihydro-1H-inden-5-yl)acetamide 59856-06-3 -NHAc at C5 (positional isomer) Unreported bioactivity

Stereochemical and Pharmacological Implications

  • Stereochemistry: The (1S,2S) configuration of the target compound distinguishes it from racemic analogues like N-(2,3-dihydro-1H-inden-1-yl)acetamide (CAS 10408-91-0), which lacks enantiomeric specificity .
  • Functional Groups: Hydroxyl vs. Ketone Modifications: The 3-oxo substituent in N-cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide introduces electrophilic reactivity, which may influence metabolic pathways .

Biological Activity

N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide (CAS No. 164456-67-1) is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity through various studies, including structure-activity relationships (SAR), in vivo and in vitro evaluations, and its implications in therapeutic applications.

PropertyValue
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
InChI KeyZNQLGXPMHWWUAO-GXTWGEPZSA-N
CAS Number164456-67-1

This compound has been studied for its potential as a modulator of various biological pathways. Its structure suggests it may interact with enzymes and receptors involved in inflammatory and cancer pathways.

Inhibition of Histone Deacetylases (HDACs)

Recent studies have highlighted the compound's role as an HDAC inhibitor. HDAC inhibitors are known for their ability to induce cell cycle arrest and apoptosis in cancer cells. For instance, a related study demonstrated that certain derivatives showed enhanced potency compared to traditional HDAC inhibitors like SAHA, suggesting that modifications in the structure can significantly impact biological activity .

Antitumor Activity

In vivo studies have shown promising results for this compound in tumor models. A representative compound from similar structural families demonstrated significant antitumor activity in colon cancer xenograft models . The mechanism appears to involve the modulation of gene expression related to apoptosis and cell proliferation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In models of induced arthritis, treatment with N-(2-hydroxy phenyl)-acetamide (a derivative) resulted in reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests that the compound may exert its effects by modulating Toll-like receptor (TLR) pathways, which are crucial in the inflammatory response .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of N-acyl derivatives. For example:

Substituent PositionFunctional GroupActivity Impact
1HydroxylIncreased potency
2MethylVariable effects
5Ethylene groupEnhanced HDAC inhibition

These findings illustrate how subtle changes in molecular structure can lead to variations in biological efficacy.

Case Study 1: Antitumor Efficacy

In a controlled study involving colon cancer cells, N-acyl derivatives exhibited a dose-dependent reduction in tumor growth. The treatment group showed a significant decrease in tumor volume compared to controls, supporting the hypothesis that these compounds can effectively target cancerous cells .

Case Study 2: Anti-inflammatory Action

In an animal model of arthritis, administration of N-(2-hydroxy phenyl)-acetamide led to a marked reduction in paw swelling and pain sensitivity. Histopathological analysis revealed improved joint architecture and reduced inflammatory cell infiltration compared to untreated controls .

Q & A

Q. What are the established synthetic routes for N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide, and what critical parameters govern their yield and purity?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Formation of the indene moiety via Friedel-Crafts alkylation or cyclization of substituted benzene derivatives .
  • Step 2 : Introduction of the hydroxy group via stereoselective oxidation or reduction, ensuring retention of the (1S,2S) configuration .
  • Step 3 : Acetamide coupling using reagents like acetyl chloride or acetic anhydride under anhydrous conditions .

Q. Key Parameters :

  • Temperature control (±2°C) during cyclization to prevent side reactions .
  • Use of chiral catalysts (e.g., Sharpless catalysts) to maintain stereochemical integrity .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. Characterization :

  • NMR (¹H/¹³C) for verifying stereochemistry and functional groups .
  • Mass Spectrometry (MS) for molecular weight confirmation .

Q. How is the stereochemical configuration of this compound validated experimentally?

  • X-ray Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of the (1S,2S) configuration .
  • Circular Dichroism (CD) : Correlates experimental CD spectra with computational predictions to validate chiral centers .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose derivatives) to confirm enantiopurity .

Advanced Research Questions

Q. What computational strategies are employed to predict the biological interactions of this compound with target proteins?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding poses to aggrecanase (MMP-8) or HIV protease targets, prioritizing hydrogen bonding with the hydroxy and acetamide groups .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) and solvation effects .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities (ΔG < -8 kcal/mol indicates strong inhibition) .

Q. Validation :

  • Compare computational results with experimental IC₅₀ values from enzymatic assays .

Q. How can researchers resolve discrepancies in bioactivity data across different studies for this compound?

Potential Causes :

  • Variability in Assay Conditions : Differences in pH, temperature, or enzyme isoforms (e.g., MMP-8 vs. MMP-13) may alter inhibitory activity .
  • Stereochemical Impurities : Trace enantiomers (e.g., 1R,2R) in samples can skew results; re-purify using chiral HPLC .
  • Solubility Issues : Use co-solvents (DMSO ≤1%) or micellar formulations to ensure consistent bioavailability .

Q. Mitigation Strategies :

  • Standardize assay protocols (e.g., NIH/WHO guidelines for MMP inhibitors).
  • Report purity (>98% by HPLC) and stereochemical data in publications .

Q. What advanced spectroscopic techniques are recommended for analyzing degradation products or metabolites of this compound?

  • LC-HRMS : Combines liquid chromatography with high-resolution mass spectrometry to identify metabolites (mass error < 5 ppm) .
  • 2D NMR (COSY, HSQC) : Maps spin-spin coupling in degradation by-products .
  • X-ray Photoelectron Spectroscopy (XPS) : Detects oxidation states of nitrogen and oxygen in decomposed samples .

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